2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2,5-dimethylphenyl)acetamide
Description
This compound belongs to the pyrazolo[3,4-d]pyrimidine class, a scaffold known for its structural resemblance to purines and diverse pharmacological activities, including antitumor and kinase inhibition . The molecule features:
- A thioacetamide linker at the 4-position, which may enhance binding to cysteine residues in kinase targets.
- A 2,5-dimethylphenyl group on the acetamide nitrogen, likely improving lipophilicity and membrane permeability compared to polar substituents.
Properties
IUPAC Name |
2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(2,5-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN5OS/c1-13-6-7-14(2)18(8-13)26-19(28)11-29-21-17-10-25-27(20(17)23-12-24-21)16-5-3-4-15(22)9-16/h3-10,12H,11H2,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZFYERBFCFANLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Based on its structural similarity to other pyrido[2,3-d]pyrimidin-4(1h)-ones, it may bind to its target proteins and modulate their activity.
Biochemical Pathways
Compounds with similar structures have been shown to affect various cellular processes, including cell proliferation and apoptosis.
Pharmacokinetics
Similar compounds have been reported to have good oral bioavailability. The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would need to be studied further to understand its impact on bioavailability.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Key Structural and Physicochemical Comparisons
Key Differences:
Substituent Effects on Lipophilicity: The target’s 2,5-dimethylphenyl group increases lipophilicity (LogP ~3.5 estimated) compared to the acetylphenyl (LogP ~2.8) in CAS 872861-74-0 . This could favor blood-brain barrier penetration but reduce aqueous solubility.
Biological Activity: Pyrazolopyrimidines with chromenone or fluoroaryl groups (–2) exhibit antitumor activity via kinase inhibition (e.g., Aurora kinases) . The target’s 3-chlorophenyl group may offer similar selectivity but with altered steric interactions. Thioacetamide linkers (common in all analogs) are critical for covalent or non-covalent binding to kinases, as seen in FDA-approved drugs like Ibrutinib .
Synthetic Accessibility :
- The target compound can likely be synthesized via nucleophilic substitution between 1-(3-chlorophenyl)-4-mercaptopyrazolo[3,4-d]pyrimidine and N-(2,5-dimethylphenyl)-2-chloroacetamide, following methods in .
- Yields for such reactions vary: reports ~22% for a similar compound, while ’s analogs require Pd-catalyzed coupling (e.g., 19% yield in ) .
Research Findings and Pharmacological Implications
Kinase Inhibition Potential: The 3-chlorophenyl group in the target may mimic the binding of fluorophenyl groups in analogs like Example 83 (), which inhibit kinases such as EGFR or VEGFR2 . Chlorine’s larger atomic radius could enhance van der Waals interactions in hydrophobic pockets. The dimethylphenyl group’s steric bulk may reduce off-target effects compared to smaller substituents (e.g., acetyl in CAS 872861-74-0) .
Antitumor Activity: Pyrazolo[3,4-d]pyrimidines with thioacetamide linkers (e.g., ) show IC50 values in the nanomolar range against cancer cell lines . The target’s lipophilicity may improve tumor tissue penetration.
ADME Profile :
- The 2,5-dimethylphenyl group could slow hepatic metabolism (vs. electron-deficient groups like trifluoromethyl), extending half-life. However, it may increase CYP450 inhibition risk .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
